2-(3-Fluoro-4-methylphenyl)benzonitrile

Descripción general

Descripción

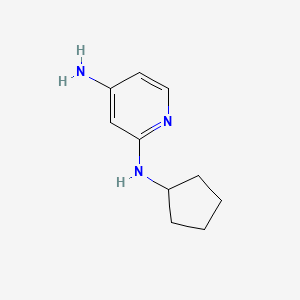

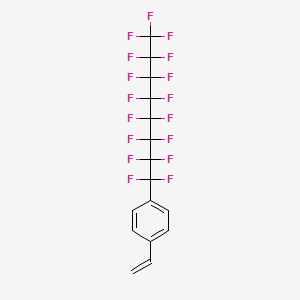

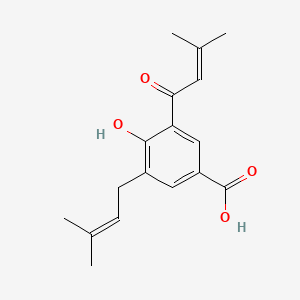

“2-(3-Fluoro-4-methylphenyl)benzonitrile” is a chemical compound with the CAS Number: 136042-62-1 . It has a molecular weight of 211.24 and its linear formula is C14H10FN . It is also known as 2-Fluoro-4-(3-methylphenyl)benzonitrile .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H10FN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 . This indicates the presence of a fluorine atom and a methyl group attached to the phenyl ring.Aplicaciones Científicas De Investigación

Synthesis Processes

- Synthesis of Fluorinated Benzothiazoles : One study described synthetic routes to mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, highlighting their potent cytotoxicity in vitro in certain human breast cell lines. These compounds show selective antitumor properties and are being considered for pharmaceutical development (Hutchinson et al., 2001).

- Cathodic Synthesis of Dicyanodiphenyl Diselenide : Another research focused on the cathodic reduction of phenylselenobenzonitrile, leading to the synthesis of various dicyanodiphenyl diselenides. These compounds have potential applications in organic synthesis and materials science (Degrand et al., 1988).

Pharmacological Applications

- Antagonists for Metabotropic Glutamate Receptors : A study synthesized and tested compounds such as 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, which acted as potent and selective antagonists for metabotropic glutamate subtype 5 receptors. These compounds have potential applications in neurology and psychiatry (Tehrani et al., 2005).

Material Science

- Liquid-Crystal Transition Temperatures : Research into laterally fluoro-substituted benzonitriles, including 2-(3-Fluoro-4-methylphenyl)benzonitrile, has explored their synthesis and liquid-crystal transition temperatures. These compounds are important in the development of advanced liquid-crystal displays (Kelly & Schad, 1985).

Safety and Hazards

The safety data sheet for “2-(3-Fluoro-4-methylphenyl)benzonitrile” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

2-(3-fluoro-4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJOHIJJQKQFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40709969 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136042-62-1 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B595540.png)

![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole](/img/structure/B595547.png)